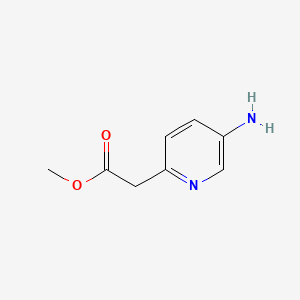
2-(5-アミノピリジン-2-イル)酢酸メチル
概要
説明
Methyl 2-(5-aminopyridin-2-yl)acetate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
科学的研究の応用
Methyl 2-(5-aminopyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(5-aminopyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with methyl 2-bromoacetate in the presence of a base, followed by the reduction of the resulting ester to yield the desired product. The reaction conditions typically involve the use of a solvent such as dimethylformamide and a base like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of methyl 2-(5-aminopyridin-2-yl)acetate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
化学反応の分析
Types of Reactions
Methyl 2-(5-aminopyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
作用機序
The mechanism of action of methyl 2-(5-aminopyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce therapeutic effects .
類似化合物との比較
Similar Compounds
- Methyl 2-(5-nitropyridin-2-yl)acetate
- Methyl 2-(5-hydroxypyridin-2-yl)acetate
- Methyl 2-(5-methylpyridin-2-yl)acetate
Uniqueness
Methyl 2-(5-aminopyridin-2-yl)acetate is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and chemical probes .
生物活性
Methyl 2-(5-aminopyridin-2-yl)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Methyl 2-(5-aminopyridin-2-yl)acetate features an amino group on a pyridine ring, which enhances its reactivity and biological interactions. The ester group can hydrolyze to release active metabolites, facilitating its interaction with various biological targets such as enzymes and receptors.
The compound's biological activity is primarily attributed to:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, influencing biological pathways.
- Metabolite Release : The ester moiety can undergo hydrolysis, releasing active metabolites that may exhibit distinct biological effects.
Antimicrobial Properties
Research indicates that methyl 2-(5-aminopyridin-2-yl)acetate exhibits antimicrobial properties. It has been evaluated against various pathogens, showing efficacy in inhibiting bacterial growth. Compounds with similar structures have demonstrated low cytotoxicity toward eukaryotic cells while maintaining strong bactericidal activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Several studies have reported the anticancer potential of this compound. For instance:
- Cytotoxicity Assays : In vitro evaluations revealed that derivatives of 5-amino-pyridine compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). One derivative showed an IC50 value of 27.1 μM against MDA-MB-231 cells, indicating promising anticancer activity .
- Mechanistic Insights : The activity may involve inhibition of specific kinases related to cancer proliferation, although further studies are required to elucidate the precise pathways involved .
Table 1: Summary of Biological Activities
Pharmacokinetics and Metabolism
The pharmacokinetic profile of methyl 2-(5-aminopyridin-2-yl)acetate suggests it may undergo significant metabolic transformations. Studies indicate that its metabolites can exhibit varying biological activities, which complicates the assessment of its therapeutic potential. Understanding these metabolic pathways is crucial for optimizing its efficacy and safety in clinical applications .
Future Directions
Ongoing research is focused on:
- Structure-Activity Relationship (SAR) : Identifying modifications that enhance biological activity while reducing toxicity.
- In Vivo Studies : Evaluating the therapeutic potential in animal models to better understand pharmacodynamics and safety profiles.
- Combination Therapies : Exploring synergistic effects with other therapeutic agents to enhance efficacy against resistant strains or advanced cancers.
特性
IUPAC Name |
methyl 2-(5-aminopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOLLHQOYJTNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














